

Bioanalytical method validation for levofloxacin using a stable isotope-labeled standard.

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Compound of Interest		
Compound Name:	Levofloxacin-13C,d3	
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Bioanalytical Method Validation for Levofloxacin Using a Stable Isotope-Labeled Standard Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

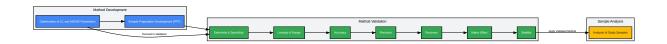
This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of levofloxacin in human plasma using a stable isotope-labeled internal standard (IS), levofloxacin-d8. The methodology is based on protein precipitation (PPT) for sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and reliable method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of the Bioanalytical Method

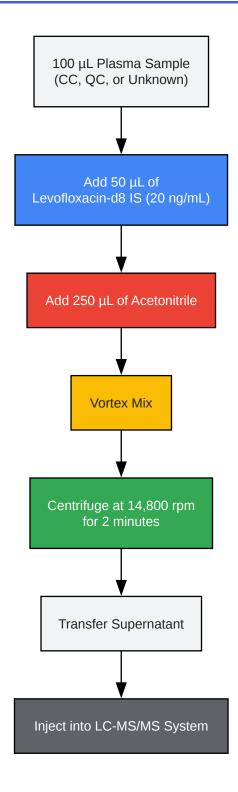
The accurate quantification of drug concentrations in biological matrices is crucial for drug development and clinical research. This protocol details a highly selective and sensitive LC-MS/MS method for the determination of levofloxacin in plasma. The use of a stable isotopelabeled internal standard, levofloxacin-d8, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. Sample preparation is streamlined through a simple and efficient protein precipitation procedure.

Logical Flow of the Validation Process









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